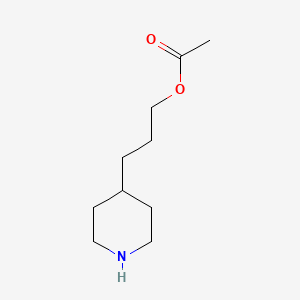

3-(4-Piperidinyl)propyl acetate

Description

3-(4-Piperidinyl)propyl acetate is a chemical compound characterized by a piperidine ring linked to a propyl chain terminated by an acetate ester group. For instance, piperidine-containing derivatives like roxatidine acetate hydrochloride (a histamine H2 antagonist) demonstrate gastric acid inhibition, implying that structural similarities to this compound may confer related biological activities . Piperidine derivatives are often explored for their bioactivity due to the ring’s conformational flexibility and ability to interact with biological targets.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-piperidin-4-ylpropyl acetate |

InChI |

InChI=1S/C10H19NO2/c1-9(12)13-8-2-3-10-4-6-11-7-5-10/h10-11H,2-8H2,1H3 |

InChI Key |

HIHVJFDBWAVQNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCC1CCNCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- Ethyl 2-(piperidin-4-yl)acetate: Features an ethyl ester and a piperidine ring directly attached to the acetate backbone. This compound has a molecular weight of 185.23 g/mol, a calculated Log Po/w (octanol-water partition coefficient) of 0.6, and moderate aqueous solubility (Log S = -1.4), indicating moderate lipophilicity .

- 3-(Methylthio)propyl acetate: A sulfur-containing analog dominant in melon cultivars, highlighting its role in flavor chemistry.

- 3-[2-(4-Hydroxy-3-methoxyphenyl)...]propyl acetate: A phenolic derivative with demonstrated cytotoxicity against Huh7.5 and A549 cancer cell lines at 40 μM, suggesting that aromatic substituents on the propyl chain may enhance bioactivity compared to aliphatic groups .

- Thiopropazate: A phenothiazine-piperazine-acetate hybrid used as an antipsychotic. Its structure underscores how acetate-piperidine hybrids can be tailored for central nervous system applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Log Po/w | Aqueous Solubility (Log S) | Key Substituent |

|---|---|---|---|---|

| 3-(4-Piperidinyl)propyl acetate* | ~199.27 (calculated) | ~1.2 | ~-2.0 (estimated) | Piperidine, propyl |

| Ethyl 2-(piperidin-4-yl)acetate | 185.23 | 0.6 | -1.4 | Piperidine, ethyl |

| 3-(Methylthio)propyl acetate | 148.23 | 1.8 | -1.0 | Methylthio, propyl |

| Thiopropazate | 489.46 | 3.5 | -3.2 | Phenothiazine, piperazine |

*Estimated using computational tools due to lack of direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.